molecular formula C7H18O4Si B1583166 Trimethoxy(3-methoxypropyl)silane CAS No. 33580-59-5

Trimethoxy(3-methoxypropyl)silane

Cat. No. B1583166
CAS RN: 33580-59-5
M. Wt: 194.3 g/mol
InChI Key: JPMBLOQPQSYOMC-UHFFFAOYSA-N
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Description

Trimethoxy(3-methoxypropyl)silane is a liquid compound with the molecular formula C7H18O4Si . It has a molecular weight of 194.3 . It is used in various applications, including as a silanization surface immobilizer .


Synthesis Analysis

The synthesis of similar silane coupling agents has been studied . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of Trimethoxy(3-methoxypropyl)silane can be represented by the InChI code: 1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

Trimethoxy(3-methoxypropyl)silane has a density of 0.9±0.1 g/cm3, a boiling point of 168.1±23.0 °C at 760 mmHg, and a flash point of 41.8±23.0 °C . It has a molar refractivity of 50.2±0.3 cm3 .

Scientific Research Applications

Application in Lithium-Ion Batteries

Trimethoxy(3-methoxypropyl)silane and similar novel silane compounds are used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts, improving passivation films on graphite anodes and exhibiting high lithium-ion conductivities. They show potential for long calendar life and excellent cyclability in lithium-ion batteries (Amine et al., 2006).

In Film Structures of Siloxane Coupling Agents

The structure of hydrolysed gamma-glycidoxypropyl-trimethoxy-silane films, a compound similar to trimethoxy(3-methoxypropyl)silane, shows a particulate structure with residual hydroxy and methoxy groups. The structure is mainly six-membered rings joined by SiO chains, suggesting potential applications in surface modification and adhesion (Allen et al., 1981).

Emerging Applications in Multi-materialization

Trimethoxy-type silane coupling agents, including trimethoxy(3-methoxypropyl)silane, are valuable in interfacial adhesive strength, water treatment, and polymer composites and coatings. Their modification improves mechanical, physical, swelling, and dynamic viscoelastic properties of composites, making them suitable for surface modification and environmental-friendly fabrication processes (Aziz et al., 2021).

Role in Adhesion at Buried Interfaces

The molecular interactions between polymers and various epoxy silanes, including compounds similar to trimethoxy(3-methoxypropyl)silane, are crucial for adhesion at buried interfaces. These interactions are studied using techniques like sum frequency generation vibrational spectroscopy, providing insights into the molecular mechanisms of polymer adhesion (Zhang et al., 2012).

Grafting onto Silanol Containing Surfaces

Trimethoxyalkyl silanes, related to trimethoxy(3-methoxypropyl)silane, are used for grafting onto silanol containing surfaces like silica. These modifications result in surfaces with tunable hydrophilic, hydrophobic, and super-hydrophobic properties, useful in various applications including coatings and materials science (García et al., 2007).

Hydrolysis and Condensation Reactions

The kinetics of hydrolysis and self-condensation reactions of alkoxy-silane coupling agents, including those similar to trimethoxy(3-methoxypropyl)silane, are important in understanding their chemical behavior. This knowledge is crucial for applications in coatings, adhesives, and composite materials (Salon et al., 2008).

Photopatterning and Deprotection

Trimethoxy(3-methoxypropyl)silane derivatives are used in photopatternable monolayers, where UV light exposure generates reactive hydroxyl-terminated monolayers. These applications are significant in microfabrication and surface patterning technologies (Zubkov et al., 2005).

Synthesis and Characterization of Organosilanes

Research into new organosilanes based on various molecular structures, including those related to trimethoxy(3-methoxypropyl)silane, involves synthesizing and characterizing these compounds. Their stability and thermal properties are of interest for applications in materials science and organometallic chemistry (Fritzsche et al., 2014).

Safety And Hazards

Trimethoxy(3-methoxypropyl)silane is a flammable liquid and vapor . It can cause severe eye burns leading to permanent damage . Inhalation can irritate the nose, throat, and lungs, causing coughing, wheezing, and/or shortness of breath .

Future Directions

While specific future directions for Trimethoxy(3-methoxypropyl)silane are not mentioned in the search results, silane coupling agents are being explored for various applications, including as adhesion promoters in the plastics industry .

properties

IUPAC Name

trimethoxy(3-methoxypropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMBLOQPQSYOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187277
Record name Ether, methyl (3-(trimethoxysilyl)propyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxy(3-methoxypropyl)silane

CAS RN

33580-59-5
Record name Trimethoxy(3-methoxypropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33580-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, methyl (3-(trimethoxysilyl)propyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, methyl (3-(trimethoxysilyl)propyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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